molecular formula C17H19NO4S B5731078 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B5731078
M. Wt: 333.4 g/mol
InChI Key: YGHPUKCTTCNISQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a benzodioxin ring fused with a benzenesulfonamide moiety, making it a versatile molecule in various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the cyclization of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.

    Sulfonamide Formation: The benzodioxin derivative is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

    Oxidation and Reduction: The benzodioxin ring can be oxidized to form quinones or reduced to form dihydro derivatives.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Alkyl halides or aryl halides for substitution reactions.

Major Products

The major products formed from these reactions include substituted sulfonamides, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

This compound has shown potential as an antibacterial and enzyme inhibitor. It has been studied for its ability to inhibit enzymes like carbonic anhydrase and lipoxygenase, which are involved in various physiological processes . Additionally, its derivatives have been explored for their anticancer properties, particularly in disrupting the cell cycle and inhibiting histone deacetylase .

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of the trimethyl groups on the benzene ring, which can influence its steric and electronic properties. This modification can enhance its binding affinity to certain enzymes and receptors, making it a more potent inhibitor compared to its unsubstituted counterparts .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-11-8-12(2)17(13(3)9-11)23(19,20)18-14-4-5-15-16(10-14)22-7-6-21-15/h4-5,8-10,18H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHPUKCTTCNISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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